molecular formula C15H23NO4 B8574728 Benzyl (bis(2-methoxyethyl)amino)acetate

Benzyl (bis(2-methoxyethyl)amino)acetate

Cat. No.: B8574728
M. Wt: 281.35 g/mol
InChI Key: BZOWRBGCOCSANW-UHFFFAOYSA-N
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Description

Benzyl (bis(2-methoxyethyl)amino)acetate is a synthetic organic compound featuring a benzyl ester group, an acetate backbone, and a bis(2-methoxyethyl)amino substituent. This structure confers unique physicochemical properties, including moderate polarity due to the ether-linked methoxy groups and enhanced solubility in organic solvents such as acetonitrile (ACN) and dichloromethane (DCM) . The compound is synthesized via benzylation and fluorination reactions, often employing sodium hydride (NaH) as a base and benzyl bromide (BnBr) as an alkylating agent .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

benzyl 2-[bis(2-methoxyethyl)amino]acetate

InChI

InChI=1S/C15H23NO4/c1-18-10-8-16(9-11-19-2)12-15(17)20-13-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3

InChI Key

BZOWRBGCOCSANW-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Benzoate Esters

Benzyl (bis(2-methoxyethyl)amino)acetate shares functional group similarities with benzoate esters, such as benzyl benzoate (CAS 120-51-4) and methyl benzoate (CAS 93-58-3). However, the presence of the bis(2-methoxyethyl)amino group distinguishes it from simpler esters. Key differences include:

Compound CAS # Formula Key Substituents Purity/Application Notes
Benzyl benzoate 120-51-4 C₁₄H₁₂O₂ Benzyl ester, no amino group 100% purity; used in perfumes, pharmaceuticals
Methyl benzoate 93-58-3 C₈H₈O₂ Methyl ester, no ether/amino groups Common solvent, flavoring agent
Target Compound Not listed C₁₆H₂₃NO₅ Bis(2-methoxyethyl)amino, benzyl ester Likely intermediate in fluorination reactions

Key Findings :

  • Benzyl benzoate’s lack of amino/ether groups limits its utility in reactions requiring directed functionalization .

Amino-Acetate Derivatives

Structurally related amino-acetate esters include ethyl 2-(bis(benzenesulfonyl)amino)acetate and methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate (CAS 209404-16-0). These compounds highlight the role of amino and ether groups in modulating properties:

Compound CAS # Key Features Potential Applications
Ethyl 2-(bis(benzenesulfonyl)amino)acetate Not listed Sulfonyl-protected amino group Intermediate in sulfonamide synthesis
Methyl 2-(4-methoxy-2-benzyloxyphenyl)acetate 209404-16-0 Methoxy and benzyloxy substituents Likely used in fragrance or drug design
Target Compound Not listed Bis(2-methoxyethyl)amino, acetate ester Fluorination reagent precursor

Key Findings :

  • The target compound’s bis(2-methoxyethyl)amino group enhances electron-donating capacity compared to sulfonyl-protected analogues, favoring reactions with electrophilic agents .
  • Methoxy and benzyloxy substituents in CAS 209404-16-0 suggest similarities in solubility profiles but differ in steric demands .

Ether-Containing Compounds

Compounds with 2-methoxyethyl groups, such as bis(2-methoxyethyl) ether (listed in ), share structural motifs with the target compound. These ethers influence solubility and boiling points:

Compound CAS # Key Features Hazard Class
Bis(2-methoxyethyl) ether Not listed Linear ether, two methoxy groups Class D peroxide risk
Target Compound Not listed Amino-ether hybrid Likely low volatility due to ester/amino groups

Key Findings :

  • Ether-containing compounds like bis(2-methoxyethyl) ether are prone to peroxide formation, a risk mitigated in the target compound by the stabilizing acetate and amino groups .
  • The hybrid amino-ether structure may reduce volatility compared to simple ethers, enhancing suitability for liquid-phase reactions .

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